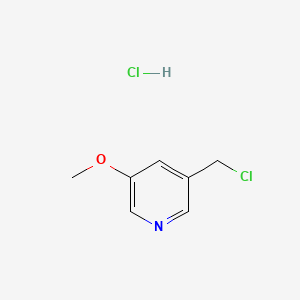![molecular formula C9H15NO B1435431 3-(丙烷-2-基)-2-氮杂螺[3.3]庚烷-1-酮 CAS No. 1803602-08-5](/img/structure/B1435431.png)
3-(丙烷-2-基)-2-氮杂螺[3.3]庚烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one, otherwise known as 3-PAP, is a cyclic ketone that has been widely studied for its potential applications in synthetic organic chemistry. 3-PAP has been found to be a versatile intermediate in the synthesis of various compounds, and is of particular interest due to its ability to form stable, high-yielding products in a variety of reactions. Furthermore, 3-PAP has been the subject of numerous studies due to its ability to act as a catalyst in a variety of organic reactions.
科学研究应用
立体化学构效关系
对手性喹诺酮类抗菌剂的立体化学构效关系的研究表明,在 1-[(1R,2S)-2-氟环丙基]和 7-[(7S)-氨基-5-氮杂螺[2.4]庚烷-5-基]位置具有特定立体化学的衍生物对革兰氏阳性菌和革兰氏阴性菌都表现出增强的效力。该研究突出了立体化学构型在确定具有氮杂螺[3.3]庚烷衍生物的化合物的抗菌活性中的重要性 (Kimura et al., 1994)。
空间受限氨基酸的合成
氮杂螺[3.3]庚烷衍生物已被合成用于药物设计,展示了它们作为空间受限氨基酸的潜力。该应用有助于开发用于化学和生物化学的新型化合物,展示了氮杂螺[3.3]庚烷支架在合成复杂分子中的多功能性 (Radchenko, Grygorenko, & Komarov, 2010)。
药物化学中的亲脂性降低
在药物化学中,氮杂螺[3.3]庚烷已被探索作为吗啉和哌嗪等传统杂环的替代品。有趣的是,将螺环中心并入分子通常会降低它们的 logD 值,这有利于增加化合物的溶解度和潜在的生物利用度。尽管氮杂螺[3.3]庚烷与更传统的杂环存在显着的几何差异,但该性质使其成为药物开发的宝贵基序 (Degorce, Bodnarchuk, & Scott, 2019)。
螺环构筑基块的开发
新型角螺环氮杂环丁烷的合成将氮杂螺[3.3]庚烷引入作为药物发现的基础组成部分。这些构建基块(包括二氟和二甲基变体)可以创建各种化合物。此类进步突出了氮杂螺[3.3]庚烷衍生物在扩展用于合成药理活性分子的工具包中的作用 (Guerot, Tchitchanov, Knust, & Carreira, 2011)。
属性
IUPAC Name |
1-propan-2-yl-2-azaspiro[3.3]heptan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6(2)7-9(4-3-5-9)8(11)10-7/h6-7H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQBHGHWLYLMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCC2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


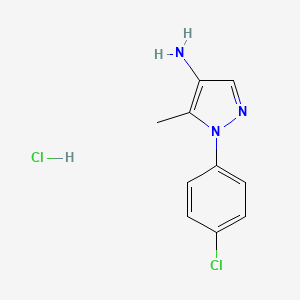
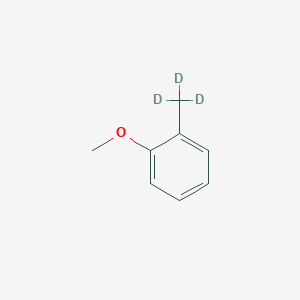


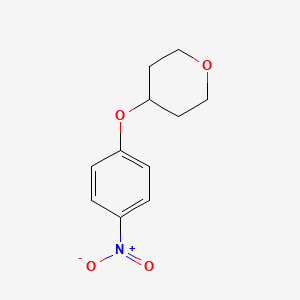
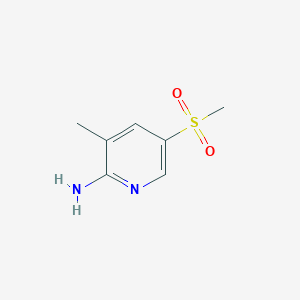

![3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate](/img/structure/B1435358.png)




